4-Amino-3-hydroxypiperidine
Overview
Description
4-Amino-3-hydroxypiperidine is a heterocyclic organic compound with the molecular formula C5H12N2O. It is a derivative of piperidine, featuring an amino group at the 4-position and a hydroxyl group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxypiperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another method includes the enantioselective multistage synthesis, which involves azide reductive cyclization of aldehydes . Additionally, asymmetric hydrogenation using RhI catalysts has been explored for the preparation of chiral this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using robust catalysts to ensure high yield and purity. The choice of catalyst and reaction conditions is crucial to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-hydroxypiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into different amines or alcohols, depending on the reagents used .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .
Scientific Research Applications
4-Amino-3-hydroxypiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-3-hydroxypiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an antagonist or agonist at various receptor sites, modulating neurotransmitter release and signal transduction pathways . The compound’s hydroxyl and amino groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
4-Hydroxypiperidine: Similar in structure but lacks the amino group at the 4-position.
3-Hydroxy-4-aminopiperidine: An isomer with the hydroxyl and amino groups swapped.
Piperidine: The parent compound without any substituents.
Uniqueness: 4-Amino-3-hydroxypiperidine is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile building block in synthetic chemistry and a valuable compound in drug discovery .
Properties
IUPAC Name |
4-aminopiperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBKPWNFXFUDOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391004-19-5 | |
Record name | 1391004-19-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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